3-Chlorocinnamic acid

Catalog No.
S3310462
CAS No.
14473-90-6
M.F
C9H7ClO2
M. Wt
182.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorocinnamic acid

CAS Number

14473-90-6

Product Name

3-Chlorocinnamic acid

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enoic acid

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

FFKGOJWPSXRALK-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)O

The exact mass of the compound 3-Chlorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 623439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chlorocinnamic acid (CAS 14473-90-6) is a halogenated aromatic carboxylic acid characterized by a trans-alkene conjugated with a meta-chlorinated phenyl ring. In industrial and laboratory procurement, it serves as a critical intermediate for agrochemical development, biocatalytic polyketide synthesis, and active pharmaceutical ingredient (API) manufacturing. Its baseline properties include a moderate pKa of approximately 4.29 and excellent solubility in standard organic solvents such as ethanol and ethyl acetate . Unlike highly sterically hindered or ultra-high-melting analogs, 3-chlorocinnamic acid offers a highly processable profile that integrates seamlessly into mainstream synthetic workflows, making it a versatile and reliable precursor for complex molecular architectures.

Attempting to substitute 3-chlorocinnamic acid with its positional isomers (2-chloro or 4-chloro) or unsubstituted cinnamic acid leads to severe processing bottlenecks and diminished biological efficacy. Thermally, the para-isomer (4-chlorocinnamic acid) melts at nearly 250 °C, rendering it incompatible with low-temperature melt-processing techniques and risking the degradation of thermally labile co-reactants . Sterically, the ortho-isomer (2-chlorocinnamic acid) creates severe active-site hindrance in enzymatic pathways, drastically reducing biocatalytic conversion rates [1]. Furthermore, in agrochemical applications, the meta-chloro substitution is strictly required to maximize modulatory activity against specific bacterial secretion systems, meaning generic analogs will result in sub-optimal assay performance or complete formulation failure[2].

Thermal Processability and Melt-Phase Compatibility

For scale-up and formulation, thermal properties dictate process compatibility. 3-Chlorocinnamic acid exhibits a melting point of 161–164 °C. In stark contrast, 4-chlorocinnamic acid melts at 248–250 °C, and 2-chlorocinnamic acid melts at 208–212 °C. This substantial reduction in melting temperature allows the meta-isomer to be utilized in lower-temperature melt processes and solvent-free esterifications without requiring excessive thermal energy.

Evidence DimensionMelting Point
Target Compound Data161–164 °C
Comparator Or Baseline4-Chlorocinnamic acid (248–250 °C) and 2-Chlorocinnamic acid (208–212 °C)
Quantified Difference~85 °C lower than the para-isomer and ~45 °C lower than the ortho-isomer
ConditionsStandard atmospheric pressure thermal analysis

Enables lower-temperature processing and solvent-free syntheses, significantly reducing energy costs and protecting thermally labile co-reactants from degradation.

Biocatalytic Precursor Suitability in Polyketide Synthesis

In engineered enzymatic pathways, precursor steric profile is critical for active-site docking. When used as a starter unit for 18xCHS polyketide synthase, meta-substituted cinnamyl-CoA derivatives (derived from 3-chlorocinnamic acid) achieved a 62.5% successful incorporation rate into novel polyketides. Conversely, ortho-substituted analogs achieved only a 25% success rate due to severe steric clash within the enzyme's active site [1].

Evidence DimensionEnzymatic incorporation success rate
Target Compound DataMeta-substituted precursor (62.5% success rate)
Comparator Or BaselineOrtho-substituted precursor (25% success rate)
Quantified Difference2.5-fold higher successful incorporation rate
Conditions18xCHS polyketide synthase enzyme system for novel polyketide biosynthesis

Buyers utilizing engineered enzymatic pathways must select the meta-isomer to avoid the severe active-site steric hindrance and low yields caused by ortho-halogenation.

Agrochemical Virulence Modulation Efficacy

The position of the halogen substituent heavily influences biological modulatory activity. In assays targeting the Type III Secretion System (T3SS) of the plant pathogen Erwinia amylovora, trans-3-chlorocinnamic acid induced a relative T3SS gene expression of 332.9 ± 16.9. The para-isomer, trans-4-chlorocinnamic acid, achieved a significantly lower relative expression of 171.8 ± 7.7[1].

Evidence DimensionRelative T3SS gene expression induction
Target Compound Datatrans-3-Chlorocinnamic acid (332.9 ± 16.9)
Comparator Or Baselinetrans-4-Chlorocinnamic acid (171.8 ± 7.7)
Quantified DifferenceNearly 1.9-fold higher induction of T3SS expression
ConditionsErwinia amylovora Type III Secretion System (T3SS) in vitro assay

For agricultural chemical developers, the meta-chloro position provides significantly higher modulatory activity on bacterial virulence systems, establishing it as a more potent lead compound.

Parasitic Weed Herbicidal Efficacy vs. Unsubstituted Baseline

Halogenation of the cinnamic acid core is required to achieve commercial-grade herbicidal efficacy. In structure-activity relationship studies against the parasitic weed Cuscuta campestris, trans-3-chlorocinnamic acid demonstrated categorically enhanced seedling growth inhibition compared to the unsubstituted trans-cinnamic acid baseline, outperforming other derivatives like m-coumaric acid which showed decreased activity [1].

Evidence DimensionSeedling growth inhibition
Target Compound Datatrans-3-Chlorocinnamic acid (Enhanced inhibition)
Comparator Or BaselineUnsubstituted trans-cinnamic acid (Baseline inhibition)
Quantified DifferenceCategorical enhancement of growth-inhibitory activity
ConditionsCuscuta campestris in vitro seedling growth assay

Validates the necessity of procuring the halogenated derivative over the cheaper unsubstituted baseline to achieve effective herbicidal action against parasitic weeds.

Biocatalytic Polyketide Synthesis

Ideal as a starter unit for engineered polyketide synthases (such as 18xCHS) where ortho-substituted analogs fail due to active-site steric clash, ensuring high-yield biosynthesis of novel polyketides [1].

Low-Temperature Melt Processing

The preferred intermediate for solvent-free esterifications, polymer functionalizations, or melt-phase reactions where the excessively high melting point of 4-chlorocinnamic acid (>248 °C) would cause thermal degradation of the matrix or co-reactants .

Agrochemical Formulation Development

Selected as a high-potency lead compound for modulating bacterial Type III secretion systems and inhibiting parasitic weed growth, significantly outperforming both unsubstituted and para-substituted analogs in targeted efficacy assays[2].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

14473-90-6
1866-38-2

General Manufacturing Information

2-Propenoic acid, 3-(3-chlorophenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-19-2023

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